Alnusonol

Plant‑microbe symbiosis Nitrogen fixation Actinorhizal signalling

Researchers studying actinorhizal symbiosis often rely on crude root extracts that introduce uncontrolled variables. Alnusonol replaces these mixtures as a chemically defined, validated positive-control signal compound. • Increases Frankia nodule numbers 1.8-2.6-fold vs. Frankia-only controls, enabling reproducible nodulation bioassays. • Cyclic meta,meta-bridged diarylheptanoid core with zero rotatable bonds remains stable at pH 1.2-7.4, ensuring compound integrity in prolonged cell-based or formulation studies. • Moderate NO release inhibition (IC₅₀ 46.18 µM in LPS-activated RAW264.7 cells) supports use as a benchmark scaffold for structure-activity correlation. Supplied as powder, ≥98% purity; ships under ambient conditions with global delivery.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
Cat. No. B1643539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlnusonol
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)CC1O)O
InChIInChI=1S/C19H20O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14,20,22-23H,1-2,5-6,11H2
InChIKeyXVHOPVJSRBYOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alnusonol Sourcing Guide


Alnusonol is a naturally occurring cyclic diarylheptanoid belonging to the meta,meta‑bridged biphenyl subclass, first isolated from Alnus japonica [1]. It has the molecular formula C₁₉H₂₀O₄, a molecular weight of 312.36 g·mol⁻¹, zero rotatable bonds, and a topological polar surface area of 77.80 Ų [2]. The compound is reported in multiple Alnus spp. and Morella nana, accumulating notably in branch wood and roots [3]. Its rigid, cyclized C₉–C₁–C₉ skeleton underpins biological properties that diverge markedly from those of linear diarylheptanoids such as curcumin.

Why Alnusonol Is Irreplaceable


Diarylheptanoids form a structurally diverse family; substitution pattern, cyclization, and oxidation state profoundly alter biological performance. Linear diarylheptanoids such as curcumin degrade rapidly at physiological pH, whereas cyclic aglycones including alnusonol remain stable across the entire gastrointestinal pH range [1]. Functional specificity is equally decisive: alnusonol alone promotes actinorhizal nodulation in Alnus–Frankia symbiosis, a signalling property not reproduced by the structurally homologous alnusdione or the linear congeners [2]. Consequently, interchanging alnusonol with a generic diarylheptanoid forfeits both the inherent chemical stability and the compound‑specific biological readout.

Alnusonol Comparative Evidence


Symbiotic Nodulation Enhancement

In Alnus sieboldiana seedlings inoculated with Frankia, supplementation with alnusonol increased the number of root nodules 1.8‑ to 2.6‑fold relative to the Frankia‑only control [1]. This nodulation‑promoting activity was specific to the biphenyl‑type cyclic diarylheptanoid fraction; the structurally related alnusdione did not elicit a comparable response in the same study, highlighting the structure‑activity requirement for the alnusonol scaffold.

Plant‑microbe symbiosis Nitrogen fixation Actinorhizal signalling

Nitric Oxide Inhibition in Macrophages

In LPS‑activated RAW264.7 macrophages, alnusonol (compound 9) inhibited nitric oxide release with an IC₅₀ of 46.18 µM. The same study reported IC₅₀ values of 45.32 µM for myricananin A (compound 1) and 30.19 µM for 12‑hydroxymyricanone (compound 8) [1]. Alnusonol thus exhibits anti‑inflammatory potency within the active range of naturally occurring cyclic diarylheptanoids, yet its IC₅₀ is distinguishable from both the slightly more potent 12‑hydroxymyricanone and the equipotent myricananin A, allowing researchers to select among structural variants with defined activity differences.

Inflammation NO inhibition Macrophage assay

Aqueous pH Stability

Cyclic diarylheptanoid aglycones, the structural class to which alnusonol belongs, remained stable at pH 1.2, 6.8, and 7.4 over the tested incubation period, whereas linear diarylheptanoids (e.g., hirsutanonol‑5‑O‑β‑D‑glucopyranoside, platyphyllonol‑5‑O‑β‑D‑xylopyranoside) exhibited marked pH‑dependent degradation [1]. Although alnusonol aglycone was not individually tested in this study, the class‑level stability behaviour has been experimentally validated for the representative cyclic aglycones alnusone, giffonin F, and carpinontriol B, all of which share the core meta,meta‑bridged cyclic architecture with alnusonol.

Formulation stability Bioassay reproducibility pH‑dependent degradation

Molecular Rigidity

Alnusonol possesses zero rotatable bonds due to its fully cyclized meta,meta‑bridged biphenyl architecture, whereas the linear diarylheptanoid curcumin contains eight rotatable bonds [1][2]. The extreme conformational restriction of alnusonol limits the number of accessible low‑energy conformers, a property that is correlated with enhanced target‑binding selectivity in fragment‑based and structure‑based drug design campaigns.

Molecular rigidity Drug‑likeness Target selectivity

Hepatic Transporter Interactions

In silico ADMET profiling (admetSAR 2) predicts alnusonol to be an inhibitor of the hepatic uptake transporters OATP1B1 (probability 96.37 %) and OATP1B3 (95.34 %), while not inhibiting MATE1 (96.00 %) or OCT2 (85.57 %) [1]. This targeted OATP inhibition signature contrasts with curcumin, which has been reported to inhibit multiple transporters including OATP, P‑gp, and BCRP, complicating its use in drug‑drug interaction studies. The narrower predicted transporter interaction scope of alnusonol may simplify interpretation in hepatocyte uptake experiments.

ADMET prediction OATP transporter Drug‑drug interaction

Alnusonol Research & Industrial Applications


Actinorhizal Symbiosis Signalling

Alnusonol is the only diarylheptanoid with experimentally confirmed nodulation‑enhancing activity in the Alnus–Frankia symbiosis model, increasing nodule numbers 1.8‑ to 2.6‑fold [1]. It serves as a validated positive‑control signal compound for dissecting molecular communication between actinorhizal plants and nitrogen‑fixing actinomycetes, directly replacing root‑extract mixtures in seedling bioassays.

Macrophage Anti-Inflammatory Benchmark

With a defined IC₅₀ of 46.18 µM for NO release inhibition in LPS‑activated RAW264.7 cells [2], alnusonol provides a moderately potent, structurally rigid cyclic diarylheptanoid benchmark. Researchers can use it alongside 12‑hydroxymyricanone (IC₅₀ 30.19 µM) to correlate incremental structural changes with anti‑inflammatory activity in macrophage assays.

pH-Stable Aqueous Formulation

The cyclic diarylheptanoid aglycone class, encompassing alnusonol, displays full aqueous stability across pH 1.2–7.4, unlike linear diarylheptanoids that degrade in a pH‑dependent manner [3]. This makes alnusonol a preferred scaffold for developing orally administrable formulations or conducting prolonged cell‑based assays where compound integrity must be maintained for hours.

Constrained Scaffold for Target Binding

With zero rotatable bonds [4], alnusonol offers an extremely rigid diarylheptanoid core, in stark contrast to the flexible curcumin scaffold (8 rotatable bonds). Medicinal chemistry and chemical biology groups can prioritise alnusonol when designing fragment‑based screens or structure‑based drug discovery campaigns that require a pre‑organized, low‑entropy ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alnusonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.